molecular formula C7H5FO3 B1214506 3-Fluoro-4-hydroxybenzoic acid CAS No. 350-29-8

3-Fluoro-4-hydroxybenzoic acid

Cat. No.: B1214506
CAS No.: 350-29-8
M. Wt: 156.11 g/mol
InChI Key: IUSDEKNMCOUBEE-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H5FO3 . It is a halo-substituted derivative of 4-hydroxybenzoic acid, characterized by the presence of a fluorine atom at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

3-Fluoro-4-hydroxybenzoic acid is a halo-substituted 4-hydroxybenzoic acid . It has been found to be a potent inhibitor of KCa2/3 channels . These channels play a crucial role in the regulation of membrane potential and calcium signaling, contributing to numerous physiological processes.

Mode of Action

It is known to interact with its targets, the kca2/3 channels, leading to their inhibition . This inhibition can result in changes in membrane potential and calcium signaling.

Biochemical Pathways

Given its role as a kca2/3 channel inhibitor, it can be inferred that it may impact pathways related tomembrane potential regulation and calcium signaling .

Result of Action

The inhibition of KCa2/3 channels by this compound can lead to changes in cellular excitability and calcium signaling . These changes can have various effects at the molecular and cellular levels, depending on the specific cell type and physiological context.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids . Additionally, it is involved in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . These interactions highlight the compound’s importance in modulating enzyme activity and biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a KCa2/3 pan-inhibitor suggests its potential impact on neurological, epithelial, cardiovascular, and immunological functions . These effects are crucial for understanding how this compound can be utilized in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit KCa2/3 channels indicates its role in modulating calcium signaling pathways . This inhibition can lead to membrane hyperpolarization and subsequent effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is stable under normal handling and storage conditions

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of bis 3-fluoro-4-hydroxybenzoates highlights its involvement in complex biochemical processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s stability and accumulation in specific tissues are important factors to consider . These properties influence its localization and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-hydroxybenzoic acid can be synthesized from 3-fluoro-4-methoxybenzoic acid through a demethylation reaction. The demethylation process typically involves the use of hydrobromic acid (HBr) at elevated temperatures (around 140°C) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under suitable conditions.

    Esterification: The hydroxyl group can react with alcohols to form esters.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Depending on the nucleophile, products can include various substituted benzoic acids.

    Esterification: Formation of esters such as methyl 3-fluoro-4-hydroxybenzoate.

    Oxidation: Potential formation of carboxylic acids or quinones.

Scientific Research Applications

3-Fluoro-4-hydroxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluoro-3-hydroxybenzoic acid
  • 2-Fluoro-4-hydroxybenzoic acid
  • 4-Fluorobenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid

Comparison: 3-Fluoro-4-hydroxybenzoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

3-fluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSDEKNMCOUBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188530
Record name 3-Fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-29-8
Record name 3-Fluoro-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, the 3-fluoro-4-methoxybenzoic acid (IV) was digested with HBr (20 ml) and glacial acetic acid (40 ml) overnight. Most of the acetic acid was distilled off and the remaining mixture was diluted with water. The precipitated benzoic acid was extracted in ether; the ether layer was dried, filtered and rotary evaporated to produce 11.0 g of the 3-fluoro-4-hydroxybenzoic acid (V).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

98.8 g of 3-fluoro-4-methoxy benzoic acid was mixed with 215 ml of concentrated hydrogen bromide solution and 215 ml of acetic acid and heated under reflux for 34 hours with stirring. Thereafter, the reaction mixture was cooled with water, and the precipitated crystal was filtered to obtain a blackish brown crystal. This crystal was recrystallized with water to obtain 77.73 g (yield: 86%) of a black crystal. Moreover, the use of this crystal itself caused no problem at the subsequent step though it may be changed into white by further purification.
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86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 3-fluoro-4-hydroxybenzoic acid be used to investigate microbial metabolic pathways?

A1: this compound serves as a valuable tool for deciphering microbial metabolic pathways, particularly in the context of aromatic compound degradation. One study employed 3-fluorobenzoic acid in a methanogenic consortium capable of degrading m-cresol. [] The researchers observed a transient accumulation of 4-hydroxybenzoic acid upon the addition of 3-fluorobenzoic acid. [] This observation, coupled with the detection of other fluorinated metabolites, supported the proposed metabolic pathway for m-cresol degradation, which proceeds through the intermediates 4-hydroxy-2-methylbenzoic acid, 4-hydroxybenzoic acid, and finally benzoic acid. [] This example illustrates how introducing fluorinated analogs of naturally occurring metabolites can help elucidate the sequence of enzymatic transformations in complex biological systems.

Q2: What are the advantages of using fluorinated analogs like this compound in metabolic studies?

A2: Fluorinated analogs, such as this compound, offer several advantages in metabolic studies:

  • Mimicry of Natural Substrates: Fluorine, being similar in size to hydrogen, allows fluorinated compounds to mimic the natural substrates of enzymes involved in metabolic pathways. []
  • Metabolic Tracking: The presence of fluorine provides a convenient handle for tracking the fate of the molecule and its metabolites within a biological system. []
  • Pathway Interrogation: Accumulation of specific fluorinated intermediates can help identify bottlenecks or rate-limiting steps in a metabolic pathway, providing insights into the underlying enzymatic mechanisms. []

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